Vardenafil Dimer

Description

BenchChem offers high-quality Vardenafil Dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vardenafil Dimer including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

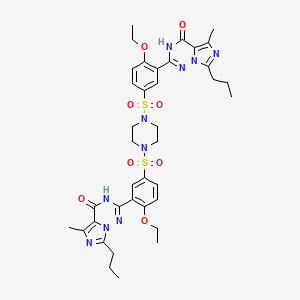

2-[2-ethoxy-5-[4-[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N10O8S2/c1-7-11-31-39-23(5)33-37(49)41-35(43-47(31)33)27-21-25(13-15-29(27)55-9-3)57(51,52)45-17-19-46(20-18-45)58(53,54)26-14-16-30(56-10-4)28(22-26)36-42-38(50)34-24(6)40-32(12-8-2)48(34)44-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,41,43,49)(H,42,44,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKDSGFHYVWQNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NN7C(=NC(=C7C(=O)N6)C)CCC)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N10O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Molecular Weight and Formula of Vardenafil and its Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular characteristics of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and its significant process-related impurity, the vardenafil dimer. A thorough understanding of the molecular weight and chemical formula of the active pharmaceutical ingredient (API) and its impurities is fundamental to drug development, ensuring safety, efficacy, and regulatory compliance. This document details the chemical formulas and molecular weights of both vardenafil and its dimer, explores the synthetic pathway leading to the dimer's formation, and presents a detailed experimental protocol for their identification and characterization using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Vardenafil and the Importance of Impurity Profiling

Vardenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction.[1][2] Its therapeutic action relies on the relaxation of smooth muscles and increased blood flow.[2] In the synthesis of any active pharmaceutical ingredient, the formation of impurities is almost inevitable. These impurities can arise from various sources, including starting materials, intermediates, and degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities to ensure the safety and quality of pharmaceutical products.

The vardenafil dimer is a known process-related impurity that can form during the synthesis of vardenafil.[2][3][4] Its presence, even in trace amounts, can potentially impact the drug's safety and efficacy profile. Therefore, a precise understanding of its molecular formula and weight is crucial for developing robust analytical methods for its detection and control.

Molecular Formula and Weight: Vardenafil Monomer

Vardenafil, in its free base form, is a complex organic molecule. Its chemical structure and properties have been extensively characterized.

Chemical Formula: C₂₃H₃₂N₆O₄S[5][6][7]

Molecular Weight: 488.60 g/mol [5][7]

Vardenafil is often formulated as a hydrochloride salt to improve its solubility and bioavailability.[1] The most common forms are the monohydrochloride and dihydrochloride salts.

-

Vardenafil Hydrochloride (HCl): The addition of one molecule of hydrochloric acid increases the molecular weight.

-

Vardenafil Dihydrochloride: The addition of two molecules of hydrochloric acid further increases the molecular weight to 561.5 g/mol .[8]

-

Vardenafil Hydrochloride Trihydrate: This form includes three molecules of water in its crystal structure, with a molecular weight of 579.1 g/mol .[1][9]

The Vardenafil Dimer: A Key Process-Related Impurity

During the synthesis of vardenafil, a specific dimeric impurity, often referred to as "Vardenafil EP Impurity C," can be formed.[5][10][] This impurity arises from the reaction of two molecules of a vardenafil precursor with a single piperazine molecule.

Chemical Formula: C₃₈H₄₆N₁₀O₈S₂[5][10][]

Molecular Weight: 834.96 g/mol [5][13][14]

The presence of this dimer is a critical quality attribute to be monitored during the manufacturing process.

Data Summary

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Vardenafil (Free Base) | C₂₃H₃₂N₆O₄S | 488.60[5] | 224785-90-4[5] |

| Vardenafil Dimer | C₃₈H₄₆N₁₀O₈S₂ | 834.96[5][13] | 1255919-03-9[5][10] |

Synthetic Pathway of Vardenafil Dimer Formation

The formation of the vardenafil dimer is typically a result of a competing reaction during the final steps of vardenafil synthesis. The intended reaction involves the coupling of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][3][9]triazin-4-one-benzenesulfonyl chloride with N-ethylpiperazine. However, if the N-ethylpiperazine starting material is contaminated with piperazine, the bifunctional piperazine can react with two molecules of the sulfonyl chloride intermediate, leading to the formation of the dimer.[2]

Experimental Protocol: Identification and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of vardenafil and its impurities in bulk drug substances and pharmaceutical formulations.[15][16][17]

Materials and Reagents

-

Vardenafil Reference Standard

-

Vardenafil Dimer Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate

-

Formic Acid

-

Ultrapure Water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate vardenafil from its dimer (e.g., starting with 95% A, ramping to 95% B)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation

-

Accurately weigh and dissolve the vardenafil bulk drug substance or crushed tablets in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Perform serial dilutions to achieve a concentration within the calibrated range of the instrument.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

Data Analysis

-

Identify vardenafil and the vardenafil dimer based on their retention times and specific MRM transitions.

-

Quantify the amount of the vardenafil dimer using a calibration curve prepared from the reference standard.

Conclusion

The precise knowledge of the molecular weight and chemical formula of vardenafil (C₂₃H₃₂N₆O₄S, 488.60 g/mol ) and its dimer (C₃₈H₄₆N₁₀O₈S₂, 834.96 g/mol ) is indispensable for the development and quality control of this important pharmaceutical agent. The formation of the dimer is a direct consequence of process impurities, highlighting the need for stringent control over starting materials. The presented LC-MS/MS protocol provides a robust framework for the sensitive and specific detection and quantification of the vardenafil dimer, ensuring the final drug product meets the required quality and safety standards.

References

-

Biocompare. Vardenafil hydrochloride Trihydrate. [Link]

-

U.S. Food and Drug Administration. Levitra (vardenafil HCl) Access Data. [Link]

-

Pharmaffiliates. Vardenafil-impurities. [Link]

- Reddy, G. M., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug.

-

Reddy, V. V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis Online. [Link]

-

Ku, H. Y., et al. (2009). Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study. Journal of Chromatography B, 877(1-2), 95-100. [Link]

-

Reddy, G. M., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135400189, Vardenafil. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135414253, Vardenafil Dihydrochloride. [Link]

-

Naarini Molbio Pharma. Vardenafil Dimer Impurity. [Link]

-

Alentris Research Pvt. Ltd. Vardenafil Related Compound E. [Link]

-

Chan, M. C., et al. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. Molecules, 26(6), 1739. [Link]

-

Yarbagi, M. A., et al. (2017). Identification, Method Development and Method Validation for the Process and Degradation Impurities of Vardenafil HCl by RP-UPLC and UPLC-TOF. International Journal of Pharmaceutical Sciences and Research, 8(1), 107-119. [Link]

-

ResearchGate. Preparation of Vardenafil and Sildenafil “dimers” by CM catalysed by.... [Link]

-

ResearchGate. High resolution mass spectra of the new vardenafil analogue, morphardenafil. [Link]

-

Federal Aviation Administration. The LC/MS Quantitation of Vardenafil (Levitra®) in Postmortem Biological Specimens. [Link]

-

Li, Y., et al. (2020). Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement. Forensic Toxicology, 38(2), 498-504. [Link]

-

Yarbagi, M. A., et al. (2017). IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. International Journal of Pharmaceutical Sciences and Research, 8(1), 107-119. [Link]

-

ResearchGate. Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C 18 and Monolithic Silica Columns. [Link]

- Google Patents.

-

Wang, H., et al. (2007). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. Molecular Pharmacology, 71(5), 1339-1346. [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fda.gov.tw [fda.gov.tw]

- 7. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Vardenafil Dihydrochloride | C23H34Cl2N6O4S | CID 135414253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. CAS: 1255919-03-9 | CymitQuimica [cymitquimica.com]

- 13. Vardenafil Dimer | TRC-V098020-10MG | LGC Standards [lgcstandards.com]

- 14. Naarini Molbio Pharma [naarini.com]

- 15. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. faa.gov [faa.gov]

An In-depth Technical Guide on the Mechanism of Vardenafil Dimerization in Solution

Introduction

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a cornerstone in the management of erectile dysfunction.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its molecular structure and behavior in physiological environments.[1][3] While the primary mechanism of action, the inhibition of cGMP degradation, is well-established, the potential for self-association, specifically dimerization, in solution presents a critical area of investigation for researchers, scientists, and drug development professionals.[3][5][6] Understanding the propensities and mechanisms of vardenafil dimerization is paramount for optimizing formulation, ensuring bioavailability, and maintaining therapeutic efficacy.

This technical guide provides a comprehensive exploration of the potential mechanisms governing vardenafil dimerization in solution. We will delve into the physicochemical properties of vardenafil that may drive this phenomenon, propose potential dimerization pathways, and outline detailed experimental protocols to investigate and characterize these interactions. This document is designed to be a practical resource, blending theoretical principles with actionable experimental strategies.

Physicochemical Properties of Vardenafil Influencing Dimerization

The molecular architecture of vardenafil provides several key features that could contribute to its self-association in solution. A thorough understanding of these properties is the foundation for postulating credible dimerization mechanisms.

Molecular Structure and Functional Groups

Vardenafil possesses a complex heterocyclic structure with several functional groups capable of participating in intermolecular interactions.[1] These include:

-

Aromatic Rings: The imidazotriazinone core and the substituted phenyl group offer possibilities for π-π stacking interactions, a common driver of molecular aggregation.

-

Sulfonamide Group: This group can act as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular hydrogen bonds.[1]

-

Piperazine Moiety: The ethylpiperazine group contains a tertiary amine which can be protonated, leading to electrostatic interactions. The pKa values of vardenafil are estimated to be 4.72 and 6.21, indicating that its ionization state is pH-dependent.

-

Ether and Carbonyl Groups: These oxygen-containing groups can also participate in hydrogen bonding as acceptors.

Solubility and Hydrophobicity

Vardenafil hydrochloride has a relatively low aqueous solubility of 0.11 mg/mL.[7] This limited solubility suggests a degree of hydrophobicity, which can promote self-association in aqueous environments to minimize the unfavorable interactions between the nonpolar regions of the molecule and water. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, and while not explicitly found for vardenafil in the provided results, its structural similarity to other PDE5 inhibitors suggests it is a lipophilic molecule.

Proposed Mechanisms of Vardenafil Dimerization

Based on the physicochemical properties of vardenafil, several non-covalent interaction mechanisms can be hypothesized to drive its dimerization in solution. These mechanisms are not mutually exclusive and may act in concert.

π-π Stacking

The planar aromatic systems within the vardenafil molecule are prime candidates for π-π stacking interactions. This can occur in a face-to-face or offset arrangement, leading to the formation of a dimeric complex. The ethoxy and propyl groups attached to the aromatic rings may influence the geometry of this stacking.

Hydrogen Bonding

The presence of multiple hydrogen bond donors and acceptors in the vardenafil structure allows for various hydrogen bonding configurations. For instance, the sulfonamide N-H group of one molecule could interact with the carbonyl oxygen of the imidazotriazinone ring of another. The piperazine nitrogen could also participate in hydrogen bonding, particularly when protonated.

Hydrophobic Interactions

In an aqueous environment, the nonpolar regions of the vardenafil molecule, such as the propyl and ethyl groups, will tend to associate with each other to minimize their contact with water molecules. This hydrophobic effect can be a significant driving force for dimerization.

Electrostatic Interactions

At pH values below its pKa, the piperazine nitrogen of vardenafil will be protonated, carrying a positive charge. While this would lead to electrostatic repulsion between two protonated vardenafil molecules, it could also facilitate interactions with counter-ions or other polar regions of the molecule, indirectly influencing dimerization.

Experimental Protocols for Investigating Vardenafil Dimerization

A multi-pronged experimental approach is necessary to conclusively identify and characterize the dimerization of vardenafil in solution. The following protocols provide a framework for such an investigation.

Spectroscopic Techniques

Spectroscopic methods are powerful tools for detecting changes in the molecular environment that accompany dimerization.

Principle: Changes in the electronic environment of the chromophores in vardenafil upon dimerization can lead to shifts in the UV-Vis absorption spectrum (hypochromism or hyperchromism) and/or the appearance of new absorption bands.

Protocol:

-

Prepare a series of vardenafil solutions in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) with concentrations ranging from the low micromolar to the millimolar range.

-

Acquire the UV-Vis absorption spectrum for each concentration using a dual-beam spectrophotometer.

-

Plot the molar absorptivity at the wavelength of maximum absorption (λmax) as a function of concentration.

-

Analyze the data for deviations from Beer-Lambert law, which can be indicative of self-association.

Principle: Dimerization can cause changes in the chemical shifts and relaxation times of specific protons in the vardenafil molecule. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons in the dimer.

Protocol:

-

Prepare concentrated solutions of vardenafil in a deuterated solvent (e.g., D₂O with a co-solvent if necessary to improve solubility).

-

Acquire 1D ¹H NMR spectra at various concentrations and temperatures.

-

Analyze the spectra for concentration-dependent changes in chemical shifts.

-

Perform 2D NOESY experiments to identify intermolecular cross-peaks, which would provide direct evidence of dimerization and information about the dimer's geometry.

Chromatographic Techniques

Chromatographic methods can be used to separate monomers from dimers and higher-order aggregates.

Principle: SEC separates molecules based on their hydrodynamic volume. Dimers will have a larger effective size than monomers and will therefore elute earlier from the column.

Protocol:

-

Select a size-exclusion column with a pore size appropriate for the expected molecular weight of the vardenafil monomer and dimer.

-

Prepare a mobile phase that is compatible with vardenafil and minimizes non-specific interactions with the column matrix (e.g., an aqueous buffer with a low percentage of organic modifier).

-

Inject a concentrated solution of vardenafil and monitor the elution profile using a UV detector.

-

The appearance of a peak at an earlier retention time than the main monomer peak would suggest the presence of dimers.

Principle: Coupling SEC with mass spectrometry allows for the direct determination of the molecular weight of the species eluting from the column, providing unambiguous identification of monomers and dimers.[8]

Protocol:

-

Follow the SEC protocol as described above.

-

Interface the SEC system with a mass spectrometer (e.g., an electrospray ionization mass spectrometer, ESI-MS).

-

Analyze the mass spectra of the eluting peaks to confirm the molecular weight of the monomer and identify any peaks corresponding to the dimer.

Mass Spectrometry

Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect non-covalently bound complexes, such as dimers, in the gas phase.

Protocol:

-

Prepare a solution of vardenafil in a volatile buffer (e.g., ammonium acetate).

-

Infuse the solution directly into the ESI-MS source under gentle ionization conditions to preserve non-covalent interactions.

-

Analyze the mass spectrum for the presence of an ion with a mass-to-charge ratio (m/z) corresponding to the vardenafil dimer.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of dimerization studies.

Tabular Summary of Experimental Data

| Technique | Parameter Measured | Expected Observation for Dimerization |

| UV-Vis Spectroscopy | Molar Absorptivity vs. Concentration | Deviation from Beer-Lambert Law |

| ¹H NMR Spectroscopy | Chemical Shift vs. Concentration | Concentration-dependent shifts |

| 2D NOESY NMR | Intermolecular Cross-Peaks | Presence of NOEs between protons of different molecules |

| Size-Exclusion Chromatography | Elution Profile | Peak at an earlier retention time than the monomer |

| SEC-MS | Mass-to-Charge Ratio of Eluting Peaks | Peak with m/z corresponding to the dimer |

| ESI-MS | Mass Spectrum | Ion with m/z corresponding to the dimer |

Visualization of Proposed Dimerization Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the potential non-covalent interactions leading to vardenafil dimerization.

Caption: Potential intermolecular interactions leading to vardenafil dimerization.

Experimental Workflow Diagram

This diagram outlines the logical flow of experiments to investigate vardenafil dimerization.

Caption: Experimental workflow for the investigation of vardenafil dimerization.

Conclusion

The potential for vardenafil to form dimers in solution is a critical consideration for its formulation, stability, and ultimately, its therapeutic performance. While direct evidence in the literature is sparse, the physicochemical properties of the molecule strongly suggest that self-association through non-covalent interactions is plausible. The experimental protocols outlined in this guide provide a robust framework for elucidating the mechanism of vardenafil dimerization. A thorough understanding of this phenomenon will empower researchers and drug development professionals to optimize vardenafil-based therapeutics and ensure their safety and efficacy.

References

-

U.S. Food and Drug Administration. (n.d.). Levitra (vardenafil HCl). accessdata.fda.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). Vardenafil. PubChem. [Link]

-

Hiro Clinic. (2024, October 8). Structural formula and function of vardenafil. [Link]

-

European Medicines Agency. (2005). Levitra, INN-vardenafil. [Link]

-

PubMed. (2015, January 10). Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). [Link]

-

PubMed Central. (2025, July 31). Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS. [Link]

-

PubMed Central. (n.d.). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. [Link]

-

SpringerLink. (2021, June 19). A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. [Link]

-

Scientific Research Publishing. (n.d.). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. [Link]

-

Taylor & Francis Online. (2020, July 7). Investigation of monoclonal antibody dimers in a final formulated drug by separation techniques coupled to native mass spectrometry. [Link]

-

Creative Bioarray. (n.d.). Receptor Dimerization Assay. [Link]

-

ResearchGate. (2020, July 8). Investigation of monoclonal antibody dimers in a final formulated drug by separation techniques coupled to native mass spectrometry. [Link]

-

Journal of Analytical Toxicology. (n.d.). The Postmortem Distribution of Vardenafil (Levitra®) in an Aviation Accident Victim with an Unusually High Blood Concentration. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Vardenafil Hydrochloride?[Link]

-

PubMed Central. (n.d.). Combinations of Freeze-Dried Amorphous Vardenafil Hydrochloride with Saccharides as a Way to Enhance Dissolution Rate and Permeability. [Link]

-

ResearchGate. (n.d.). Preparation of Vardenafil and Sildenafil “dimers” by CM catalysed by...[Link]

-

Medical News Today. (2022, September 22). PDE5 inhibitors: List, how they work, foods, and more. [Link]

-

Frontiers. (n.d.). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. [Link]

-

BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]

-

British Journal of Pharmacology. (n.d.). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. [Link]

-

MDPI. (2024, September 11). The Effect of Chronic Treatment with the Inhibitor of Phosphodiesterase 5 (PDE5), Sildenafil, in Combination with L-DOPA on Asymmetric Behavior and Monoamine Catabolism in the Striatum and Substantia Nigra of Unilaterally 6-OHDA-Lesioned Rats. [Link]

-

National Center for Biotechnology Information. (2023, April 10). PDE5 Inhibitors. StatPearls. [Link]

Sources

- 1. Structural formula and function of vardenafil [hiro-clinic.or.jp]

- 2. Vardenafil | 224785-90-4 [chemicalbook.com]

- 3. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]

- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Origin of vardenafil dimer during synthesis process

The Origin, Mechanism, and Control of the Vardenafil Dimer Impurity During API Synthesis

Executive Summary

Vardenafil is a highly potent, selective inhibitor of phosphodiesterase type 5 (PDE5) utilized primarily in the treatment of erectile dysfunction[1]. The synthesis of its active pharmaceutical ingredient (API), vardenafil hydrochloride trihydrate, is a complex, multi-step process involving highly reactive electrophilic intermediates[2]. One of the most critical process-related impurities encountered during bulk drug synthesis is the Vardenafil Dimer (designated as European Pharmacopoeia Impurity C)[3].

This technical guide dissects the exact mechanistic origin of this dimer, provides analytical profiling data, and establishes self-validating experimental protocols. By understanding the chemical causality behind the dimerization, development chemists can implement robust control strategies during API synthesis or intentionally synthesize the dimer for use as an analytical reference standard.

Mechanistic Origin of the Vardenafil Dimer

The commercial synthesis of vardenafil relies on the late-stage functionalization of an imidazotriazinone core[4]. The precursor, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one, is subjected to chlorosulfonation using chlorosulfonic acid (often in the presence of thionyl chloride) to yield a highly electrophilic intermediate: 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl chloride [2],[5].

In the intended synthetic pathway, this sulfonyl chloride intermediate undergoes amidation with N-ethylpiperazine to form vardenafil[2]. However, the origin of the vardenafil dimer lies in the purity of the amine reagent. N-ethylpiperazine frequently contains trace amounts of unalkylated piperazine as a raw material impurity[6],[3].

Piperazine possesses two highly nucleophilic secondary amine sites. When present in the reaction matrix, a competitive bis-coupling reaction occurs. One molecule of piperazine reacts sequentially with two molecules of the sulfonyl chloride intermediate. This bridges the two bulky imidazotriazinone-benzenesulfonyl units, forming the massive Vardenafil Dimer (Impurity C)[6],[3].

Causality Insight: While the primary amidation is kinetically favored, the bifunctional nature of piperazine means that any localized depletion of N-ethylpiperazine, or a localized excess of the sulfonyl chloride, will drive the equilibrium toward the thermodynamically stable bis-coupled dimer[3].

Vardenafil Synthesis Pathway & Dimer Formation Branch

Structural and Quantitative Profiling

Understanding the physicochemical properties of the dimer and its related substances is essential for liquid chromatography-mass spectrometry (LC-MS) validation and impurity tracking[6].

Table 1: Quantitative Profiling of Vardenafil and Key Amidation Impurities

| Compound | EP Designation | Mechanistic Origin | Molecular Formula | MW ( g/mol ) |

| Vardenafil | Target API | Target amidation with N-ethylpiperazine | C₂₃H₃₂N₆O₄S | 488.61 |

| Desethyl Vardenafil | Impurity A | 1:1 coupling of sulfonyl chloride with piperazine | C₂₁H₂₈N₆O₄S | 460.55 |

| Sulfonic Acid | Impurity B | Hydrolysis of the sulfonyl chloride intermediate | C₁₇H₂₀N₄O₅S | 392.43 |

| Vardenafil Dimer | Impurity C | 2:1 bis-coupling of sulfonyl chloride with piperazine | C₃₈H₄₆N₁₀O₈S₂ | 834.96 |

(Data consolidated from authoritative reference standards[3],[7],[],[9])

Self-Validating Experimental Protocols

To ensure scientific integrity, two distinct workflows are provided. Protocol A focuses on suppressing dimer formation during API synthesis. Protocol B details the deliberate synthesis of the dimer for analytical calibration.

Protocol A: Optimized Synthesis of Vardenafil Base (Dimer Suppression)

-

Reagent Qualification: Prior to synthesis, analyze the N-ethylpiperazine lot via GC-FID. Ensure the unalkylated piperazine content is strictly < 0.1% to eliminate the root source of the dimer[3].

-

Chlorosulfonation: React the imidazotriazinone core with chlorosulfonic acid, maintaining the internal temperature below 10 °C. Quench carefully in ice-water and extract with anhydrous dichloromethane to isolate the sulfonyl chloride intermediate[5].

-

Amidation (Reverse Addition Strategy): Prepare a solution of N-ethylpiperazine (1.5 to 2.0 molar equivalents) in dichloromethane. Crucial Step: Add the sulfonyl chloride solution dropwise to the amine solution.

-

Causality: This reverse addition ensures the highly reactive sulfonyl chloride is constantly entering a localized environment of excess N-ethylpiperazine. This kinetically outcompetes any trace piperazine from undergoing a secondary coupling event, effectively suppressing Impurity C[3].

-

-

In-Process Control (IPC): Monitor the reaction via HPLC. The absence of a peak at m/z 835.1 confirms successful dimer suppression.

-

Work-up: Wash the organic layer with water to remove excess amine and inorganic salts, dry over anhydrous sodium sulfate (to prevent Impurity B formation), and concentrate under reduced pressure to yield high-purity Vardenafil base[3].

Protocol B: Intentional Synthesis of Vardenafil Dimer (Reference Standard Generation)

-

Reagent Preparation: Dissolve the sulfonyl chloride intermediate (2.0 molar equivalents) in anhydrous dichloromethane[6].

-

Bis-Coupling Amidation: Add pure piperazine (1.0 molar equivalent) and triethylamine (2.5 equivalents, acting as an acid scavenger) to the solution[6],[10].

-

Causality: By intentionally inverting the stoichiometry to a 2:1 ratio of sulfonyl chloride to piperazine, both secondary amines of the piperazine ring are forced to react. This drives the thermodynamic equilibrium entirely toward the formation of the dimer[10].

-

-

Isolation & Validation: Stir at room temperature until TLC indicates the consumption of the intermediate. Wash the organic phase with aqueous NaHCO₃, dry, and crystallize. Validate the structure via LC-MS (Target m/z: 835.1 for the protonated molecular ion [M+H]+)[6].

Process Optimization & Control Strategies

Root Cause Analysis and Control Strategy for Dimer Suppression

To consistently achieve API-grade vardenafil, the synthesis must be treated as an interconnected system:

-

Stoichiometric Control: The amidation step must never be starved of N-ethylpiperazine. A molar excess guarantees that 1:1 coupling outpaces 2:1 bis-coupling[3].

-

Anhydrous Engineering: The sulfonyl chloride intermediate is highly susceptible to hydrolysis. Any moisture in the system will convert it to Vardenafil EP Impurity B (sulfonic acid)[3]. Strict non-aqueous work-up procedures must be enforced until the amidation is complete.

References

- Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis.

- Technical Support Center: Synthesis of High-Purity Vardenafil Hydrochloride Trihydrate. BenchChem.

- Vardenafil - Impurities. Pharmaffiliates.

- Preparation method for vardenafil impurities (CN106008524A). Google Patents.

- CAS 1255919-03-9 (Vardenafil Dimer). BOC Sciences.

- Vardenafil Dimer | TRC-V098020-10MG. LGC Standards.

- Vardenafil | CID 135400189. PubChem - NIH.

- Synthesis of Commercial Phosphodiesterase(V) Inhibitors. ACS Publications.

- Vardenafil Hydrochloride: Pharmacodynamics and Methods of Preparation. ChemicalBook.

- The method for manufacturing of vardenafil and its salts (US20160311827A1). Google Patents.

Sources

- 1. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vardenafil Hydrochloride: Pharmacodynamics and Methods of Preparation_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 9. Vardenafil Dimer | TRC-V098020-10MG | LGC Standards [lgcstandards.com]

- 10. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Vardenafil Dimer (Vardenafil EP Impurity C)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a critical process-related impurity in the synthesis of Vardenafil: the Vardenafil Dimer. Known formally in pharmacopeial contexts as Vardenafil EP Impurity C, this molecule is of significant interest for quality control, process optimization, and regulatory compliance in pharmaceutical manufacturing.

Introduction: The Significance of Vardenafil and Its Dimeric Impurity

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, Vardenafil elevates cGMP levels, leading to smooth muscle relaxation and increased blood flow, which is the basis for its therapeutic use in treating erectile dysfunction.[1][3]

During the synthesis of active pharmaceutical ingredients (APIs) like Vardenafil, the formation of impurities is a critical concern. These impurities can arise from starting materials, intermediates, or side reactions. The "Vardenafil Dimer," also identified as Vardenafil EP Impurity C, is a notable process-related impurity.[1][4][5][] Its formation is primarily linked to the presence of piperazine as a contaminant in the N-ethylpiperazine starting material.[7] Understanding the identity, formation, and analytical control of this dimer is essential for ensuring the purity, safety, and efficacy of the final Vardenafil drug product.

Core Chemical Identification

The Vardenafil Dimer is a distinct chemical entity with specific identifiers that differentiate it from the parent Vardenafil molecule. These identifiers are crucial for database searches, regulatory filings, and procurement of reference standards.

| Identifier | Value | Source(s) |

| Common Name | Vardenafil Dimer; Vardenafil EP Impurity C | [4][5][][8] |

| CAS Number | 1255919-03-9 | [4][8][9][10] |

| IUPAC Name | 2,2′-[piperazine-1,4-diylbis[(sulfonyl)(4-ethoxybenzene-1,3-diyl)]]bis[5-methyl-7-propylimidazo[5,1-f][4][5][9]-triazin-4(3H)-one] | [5] |

| Molecular Formula | C38H46N10O8S2 | [4][9][10] |

| Molecular Weight | 834.96 g/mol | [4][9] |

| SMILES | CCCc1nc(C)c2C(=O)NC(=Nn12)c3cc(ccc3OCC)S(=O)(=O)N4CCN(CC4)S(=O)(=O)c5ccc(OCC)c(c5)C6=Nn7c(CCC)nc(C)c7C(=O)N6 | [9] |

| InChI Key | (Generated from structure) | [9] |

Formation Pathway and Synthesis

Causality of Formation: The Vardenafil Dimer is not a degradation product but a process impurity formed during the amidation step of Vardenafil synthesis.[1][7] The key reaction involves the condensation of the intermediate 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f][4][5][9]triazin-2-yl)benzenesulfonyl chloride with an amine.

The intended reaction is with N-ethylpiperazine to form Vardenafil. However, if the N-ethylpiperazine reagent is contaminated with piperazine, the bifunctional piperazine can react with two molecules of the sulfonyl chloride intermediate, leading to the formation of the dimer.[1][7]

A Chinese patent describes a method for synthesizing this impurity, confirming its structure and formation mechanism.[11] The process involves reacting the Vardenafil precursor with piperazine under controlled conditions.[11]

Diagram: Formation of Vardenafil Dimer

Caption: Synthetic pathway for the formation of Vardenafil Dimer.

Analytical Characterization and Control

Detecting and quantifying the Vardenafil Dimer is paramount for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice due to their high resolution and sensitivity.[12][13][14]

Methodology Insight: A stability-indicating Reverse-Phase HPLC (RP-HPLC) or UPLC method is typically developed to separate Vardenafil from all its potential process impurities and degradation products.[13][15] The choice of a C18 column is common, as it provides excellent retention and separation for Vardenafil and its related, less polar impurities like the dimer.[12][13][14]

Representative UPLC Protocol for Impurity Profiling

This protocol is a representative example for the determination of related substances in Vardenafil hydrochloride.

1. Chromatographic System:

- Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

- Column: C18 stationary phase (e.g., Zorbax Extended C18, 100 x 2.1 mm, 1.8 µm).[13]

- Flow Rate: 0.25 mL/min.[13]

- Detection Wavelength: 210 nm.[13]

- Injection Volume: 2 µL.[13]

2. Reagents and Solutions:

- Mobile Phase A (Buffer): 20 mM Ammonium bicarbonate, with pH adjusted to 5.0 using orthophosphoric acid.[13]

- Mobile Phase B: Acetonitrile.[13]

- Diluent: Acetonitrile.[13]

- Standard Solution: Prepare a solution of Vardenafil Dimer (Impurity C) reference standard in the diluent.

- Test Solution: Prepare a solution of the Vardenafil bulk drug substance in the diluent (e.g., 500 µg/mL).[13]

3. Chromatographic Procedure (Gradient Elution):

- A gradient program is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the more non-polar impurities like the dimer. The exact gradient profile must be optimized to ensure adequate resolution (>2.0) between all specified impurities and the main Vardenafil peak.[13]

4. System Suitability and Validation:

- Specificity: The method must be validated to demonstrate that it can separate Vardenafil from its known impurities (including Impurity A, B, C, and D) and degradation products.[13] Forced degradation studies are performed to confirm this.[13]

- Linearity, Accuracy, Precision: The method must be validated according to ICH Q2(R1) guidelines, demonstrating acceptable linearity, accuracy, and precision for the quantification of the dimer.[15]

- Limit of Detection (LOD) and Quantification (LOQ): The sensitivity of the method should be sufficient to detect the dimer at levels required by regulatory standards (e.g., LOQ at or below the reporting threshold).[13]

Diagram: Analytical Workflow for Impurity Control

Caption: Workflow for UPLC-based quantification of Vardenafil Dimer.

Other Relevant Vardenafil Impurities

While the dimer (Impurity C) is a key focus, a comprehensive quality control strategy must consider other potential impurities.

-

Vardenafil EP Impurity A (N-Desethyl Vardenafil): CAS 448184-46-1. This is a major metabolite of Vardenafil but can also be a process impurity.[4][16][17] It is formed by the reaction of the sulfonyl chloride intermediate with piperazine, but where the piperazine is not doubly-alkylated.[7]

-

Vardenafil EP Impurity B (Vardenafil Sulfonic Acid): CAS 437717-43-6. This impurity results from the hydrolysis of the reactive sulfonyl chloride intermediate.[4][7][][18]

-

Vardenafil N-Oxide (Related Compound D): CAS 448184-48-3. An oxidation product of Vardenafil.[1][19]

Conclusion

The Vardenafil Dimer (EP Impurity C) is a critical process-related impurity that requires diligent control during the manufacturing of Vardenafil. Its formation is mechanistically linked to piperazine contamination in a key starting material. Robust analytical methods, primarily UPLC, are essential for its detection and quantification to ensure that the final drug product meets the stringent purity requirements set by pharmacopeias and regulatory agencies. A thorough understanding of this and other related impurities is fundamental to the development of a safe, effective, and high-quality pharmaceutical product.

References

-

Vardenafil-impurities. Pharmaffiliates.

-

Vardenafil Dimer | TRC-V098020-10MG. LGC Standards.

-

CAS: 1255919-03-9. CymitQuimica.

-

Vardenafil EP Impurity C | CAS 1255919-03-9. Veeprho.

-

CAS No : 1255919-03-9| Product Name : Vardenafil - Impurity C. Pharmaffiliates.

-

Vardenafil Impurity 1 | CAS 1417529-67-9. Veeprho.

-

Reddy, G. M., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(24), 3513–3523.

-

Vardenafil EP Impurity B | CAS No- 437717-43-6. Chemicea.

-

Technical Support Center: Synthesis of High-Purity Vardenafil Hydrochloride Trihydrate. Benchchem.

-

A Comparative Guide to Validated Analytical Methods for Vardenafil Quantification. Benchchem.

-

Vardenafil and Impurities. BOC Sciences.

-

CN106008524A - Preparation method for vardenafil impurities. Google Patents.

-

Vardenafil hydrochloride | 224785-91-5. ChemicalBook.

-

Vardenafil hydrochloride | PDE inhibitor | CAS 224785-91-5. Selleck Chemicals.

-

Kakumani, K., et al. (2013). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 4, 311-319.

-

Vardenafil EP Impurity A | CAS No- 2169247-39-4. Simson Pharma Limited.

-

Vardenafil hydrochloride salt | 224785-91-5. Shimadzu Chemistry & Diagnostics.

-

Vardenafil, Hydrochloride Salt | CAS 224785-91-5. Santa Cruz Biotechnology.

-

Vardenafil IMpurity 3 synthesis. ChemicalBook.

-

Identification, Method Development and Method Validation for the Process and Degradation Impurities of Vardenafil HCl by RP-UPLC and UPLC-TOF. International Journal of Pharmaceutical Sciences and Research.

-

2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl). BLDpharm.

-

US20160311827A1 - The method for manufacturing of vardenafil and its salts. Google Patents.

-

Vardenafil Assay with Gemini C18 Columns. Phenomenex.

-

Vardenafil Related Compound 1. Clinivex.

-

The LC/MS Quantitation of Vardenafil (Levitra®) in Postmortem Biological Specimens. Federal Aviation Administration.

-

N-desethyl-N-Acetyl Vardenafil | CAS No. 224786-13-4. Clearsynth.

-

Vardenafil | C23H32N6O4S. PubChem - NIH.

-

N-Desethyl Vardenafil (CAS Number: 448184-46-1). Cayman Chemical.

-

N-Desethyl vardenafil | Metabolite. MedchemExpress.com.

-

N-Desethyl Vardenafil. CymitQuimica.

-

Vardenafil Dihydrochloride | C23H34Cl2N6O4S. PubChem - NIH.

-

Vardenafil Related Compound D (25 mg). USP Store.

-

Vardenafil Related Compound E USP Reference Standard. Sigma-Aldrich.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Vardenafil Dimer | TRC-V098020-10MG | LGC Standards [lgcstandards.com]

- 10. CAS: 1255919-03-9 | CymitQuimica [cymitquimica.com]

- 11. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]

- 14. Vardenafil Assay with Gemini C18 Columns | Phenomenex [phenomenex.com]

- 15. ijpsr.com [ijpsr.com]

- 16. caymanchem.com [caymanchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Vardenafil EP Impurity B | CAS No- 437717-43-6 | Vardenafil Desethylpiperazinyl Sulfonic Acid ; [chemicea.com]

- 19. store.usp.org [store.usp.org]

Thermodynamic Stability and Degradation Kinetics of Vardenafil Dimer Impurity: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Physical Chemistry

As a Senior Application Scientist, I approach active pharmaceutical ingredient (API) impurity profiling not merely as a regulatory compliance exercise, but as a fundamental thermodynamic puzzle. Understanding the degradation kinetics of phosphodiesterase type 5 (PDE5) inhibitors like Vardenafil requires isolating the exact environmental stressors that drive molecular cleavage and subsequent recombination.

One of the most structurally complex and thermodynamically significant degradants in this class is the Vardenafil Dimer , officially designated as Vardenafil EP Impurity C[1]. This whitepaper deconstructs the thermodynamic stability of this dimer, mapping its formation causality, and provides a self-validating analytical workflow for its precise quantification.

Structural Causality and Formation Mechanisms

Vardenafil’s molecular architecture features a sulfonamide-linked piperazine ring, which is the primary site of nucleophilic attack under thermodynamic stress. While the API exhibits robust stability against oxidative degradation, it is highly susceptible to acidic and basic hydrolysis[2].

When subjected to elevated thermal and hydrolytic stress, the activation energy barrier for the sulfonamide bond is overcome. This cleavage generates a highly reactive intermediate. Because the local concentration of these intermediates is high in solid-state or concentrated solution matrices, a bimolecular condensation occurs, cross-linking two vardenafil monomers via the piperazine moiety to form the bis-sulfonamide dimer[].

Vardenafil dimer formation pathway under thermodynamic stress.

Table 1: Physicochemical Profile of Vardenafil Dimer

| Parameter | Specification |

| Chemical Name | 2,2′-[Piperazine-1,4-diylbis[(sulfonyl)(4-ethoxybenzene-1,3-diyl)]]bis[5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one] |

| CAS Number | 1255919-03-9[1] |

| Molecular Formula | C38H46N10O8S2[] |

| Molecular Weight | 834.98 g/mol [] |

| Pharmacopeial Designation | Vardenafil EP Impurity C[1] |

Thermodynamic Stability Profile

To predict the shelf-life of Vardenafil formulations, we must extract the thermodynamic parameters governing dimer formation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal that pure vardenafil API melts at approximately 218.38 °C[4]. However, the introduction of excipients or hydrolytic moisture significantly lowers this threshold, acting as a catalyst for degradation.

The dimerization follows pseudo-second-order kinetics. The stability of the resulting dimer is paradoxically high; once the bis-sulfonamide linkage is formed, the massive steric hindrance of the dual imidazo-triazinone bulky groups protects the core from further rapid hydrolysis, making the dimer a terminal thermodynamic sink in the degradation pathway.

Table 2: Thermodynamic & Kinetic Parameters

| Thermodynamic Parameter | Value / Observation | Mechanistic Significance |

| Melting Point (Pure API) | ~218.38 °C[4] | Baseline thermal stability threshold before excipient interaction. |

| Degradation Onset (Hydrolytic) | > 60 °C (in 0.1N HCl/NaOH)[5] | Overcomes activation energy barrier for sulfonamide cleavage. |

| Mass Balance Recovery | 99.8% - 102.5%[5] | Validates that no volatile degradants escape the closed system. |

| Reaction Order | Pseudo-second order | Dimerization requires bimolecular collision of reactive intermediates. |

Self-Validating Analytical Methodology (UPLC-TOF-MS)

To accurately quantify the thermodynamic stability of the Vardenafil dimer, we deploy a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with Time-of-Flight Mass Spectrometry (TOF-MS)[6].

A protocol is only as good as its internal controls. The following methodology is designed as a self-validating system , ensuring that every data point is orthogonally verified by mass balance and system suitability checks.

Step 1: Controlled Forced Degradation (The Input)

-

Preparation: Dissolve Vardenafil API in a neutral diluent to a concentration of 500 µg/mL[5].

-

Stress Application: Aliquot the sample into sealed vials. Introduce 0.1N HCl (acidic stress) and 0.1N NaOH (basic stress). Incubate at 60 °C for 48 hours[5].

-

Causality: Elevated thermal energy combined with extreme pH lowers the activation energy required for sulfonamide hydrolysis, accelerating dimer formation.

-

Self-Validation (Quenching): Immediately neutralize the samples to pH 7.0 after 48 hours to instantly halt the kinetic reaction. Run an unstressed control vial in parallel to establish a baseline.

Step 2: RP-UPLC Separation (The Resolution)

-

Stationary Phase: Utilize a sub-2-micron C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) to handle the high molecular weight and hydrophobicity of the dimer[2].

-

Mobile Phase: Employ a gradient elution of 20 mM Ammonium bicarbonate buffer (adjusted to pH 5.0) and Acetonitrile at a flow rate of 0.25 mL/min[7].

-

Causality: The slightly acidic pH of 5.0 ensures the residual basic nitrogen atoms on the dimer remain partially ionized, preventing peak tailing while maintaining strong retention on the C18 phase.

-

Self-Validation (SST): The System Suitability Test must demonstrate a chromatographic resolution (

) > 2.0 between the Vardenafil monomer and the Dimer peak[5]. If

Step 3: TOF-HRMS Mass Balance Confirmation (The Verification)

-

Detection: Route the UPLC eluent into a PDA detector (set at 210 nm) and subsequently into a TOF-HRMS operating in ESI+ mode[7],[6].

-

Causality: The dimer's structural complexity requires high-resolution mass spectrometry (<5 ppm mass accuracy) to differentiate it from isobaric matrix interferences[6].

-

Self-Validation (Mass Balance): Calculate the total mass balance. The sum of the remaining Vardenafil assay plus the quantified impurities (including the dimer) must equal 99.9% ± 0.5%[5]. Any significant deviation indicates that degradants are precipitating, adhering to the column, or volatilizing, which invalidates the thermodynamic kinetic calculations.

Self-validating analytical workflow for dimer thermodynamic profiling.

Conclusion

The thermodynamic stability of the Vardenafil Dimer (EP Impurity C) is a critical quality attribute that dictates the formulation strategy of PDE5 inhibitors. Because the dimer acts as a highly stable thermodynamic sink following the hydrolytic cleavage of the sulfonamide bond, controlling the initial activation energy barriers—via moisture control and excipient compatibility—is paramount. By employing the self-validating UPLC-TOF-MS workflow detailed above, analytical scientists can ensure absolute data integrity, achieving the >99.9% mass balance required for robust regulatory submissions.

References

-

[Chemicea Pharmaceuticals] Vardenafil EP Impurity C | CAS No- 1255919-03-9. Available at:[1]

-

[BOC Sciences] CAS 1255919-03-9 (Vardenafil Dimer). Available at:[]

-

[ResearchGate] A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. Available at:[2]

-

[PMC] Thermal Analysis Investigation of Dapoxetine and Vardenafil Hydrochlorides using Molecular Orbital Calculations. Available at:[4]

-

[ResearchGate] A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Available at:[7]

-

[IJPSR] Identification, Method Development and Method Validation for the Process and Degradation Impurities of Vardenafil HCl by RP-UPLC and UPLC-TOF. Available at:[6]

-

[SCIRP] A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Available at:[5]

Sources

- 1. Vardenafil EP Impurity C | CAS No- 1255919-03-9 | Vardenafil Dimer [chemicea.com]

- 2. researchgate.net [researchgate.net]

- 4. Thermal Analysis Investigation of Dapoxetine and Vardenafil Hydrochlorides using Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

Distinguishing Vardenafil N-Oxide and Vardenafil Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Criticality of Impurity Profiling in Vardenafil

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications for erectile dysfunction.[1] The synthesis and storage of vardenafil can lead to the formation of related substances, or impurities, which may impact the safety and efficacy of the final drug product.[2][3] Rigorous analytical characterization is therefore essential to ensure the quality and purity of vardenafil. This guide provides a detailed technical overview of two such process-related impurities: Vardenafil N-oxide and Vardenafil Dimer. We will delve into their formation, structural differences, and the analytical methodologies required for their differentiation and quantification.

Vardenafil N-Oxide: An Oxidation Product

Vardenafil N-oxide is a common impurity that arises from the oxidation of the parent vardenafil molecule.[2][3] Its formation is a critical consideration during forced degradation studies and stability testing of the drug substance and product.[4]

Mechanism of Formation

The vardenafil molecule contains a piperazine ring with a tertiary amine group. This nitrogen atom is susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions of oxidative stress, leading to the formation of the N-oxide.[2] This transformation can occur during the synthesis process if oxidizing reagents are not properly controlled, or during storage if the drug substance is exposed to oxidative conditions.

Caption: Formation of Vardenafil N-oxide from Vardenafil.

Chemical Structure and Properties

The introduction of an oxygen atom to the nitrogen of the piperazine ring significantly alters the molecule's polarity and basicity. This change in physicochemical properties is the foundation for its analytical separation from vardenafil and other impurities.

| Property | Vardenafil | Vardenafil N-Oxide |

| Molecular Formula | C₂₃H₃₂N₆O₄S | C₂₃H₃₂N₆O₅S |

| Molecular Weight | 488.60 g/mol | 504.60 g/mol |

| Key Structural Feature | Tertiary amine in piperazine ring | N-oxide in piperazine ring |

| Polarity | Less polar | More polar |

Vardenafil Dimer: A Consequence of Impure Starting Materials

Vardenafil dimer is another significant process-related impurity. Its presence is typically indicative of impurities in the starting materials used during the synthesis of vardenafil.[2][3]

Mechanism of Formation

The synthesis of vardenafil involves the reaction of a sulfonyl chloride intermediate with N-ethylpiperazine. If the N-ethylpiperazine starting material is contaminated with piperazine, a bifunctional amine, a dimerization reaction can occur. In this scenario, one molecule of piperazine reacts with two molecules of the vardenafil sulfonyl chloride intermediate, resulting in the formation of the vardenafil dimer.[2][5]

Caption: Formation of Vardenafil Dimer.

Chemical Structure and Properties

The vardenafil dimer is a significantly larger molecule than vardenafil, with two vardenafil moieties linked by a central piperazine ring. This substantial increase in size and molecular weight has a profound impact on its chromatographic and mass spectrometric behavior.

| Property | Vardenafil | Vardenafil Dimer |

| Molecular Formula | C₂₃H₃₂N₆O₄S | C₃₈H₄₆N₁₀O₈S₂ |

| Molecular Weight | 488.60 g/mol | 834.96 g/mol |

| Key Structural Feature | Single vardenafil moiety | Two vardenafil moieties linked by a piperazine bridge |

| Size | Smaller | Significantly larger |

Analytical Differentiation Strategies

The distinct physicochemical properties of vardenafil N-oxide and vardenafil dimer allow for their effective separation and identification using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation of vardenafil from its impurities. The difference in polarity between the N-oxide and the dimer allows for their resolution from the parent drug and from each other.

Experimental Protocol: Stability-Indicating RP-HPLC Method [4][6][7]

This protocol is a representative method for the separation of vardenafil and its related substances.

-

Column: A C18 stationary phase is effective for separation. For instance, a Zorbax Extended C18 column (100 mm x 2.1 mm, 1.8 µm) can be used.[4]

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more non-polar components.

-

Flow Rate: A flow rate of 0.25 mL/min is often suitable for this type of column and separation.[4]

-

Detection: UV detection at 210 nm allows for sensitive detection of vardenafil and its impurities.[4]

-

Expected Elution Profile: Due to its increased polarity, Vardenafil N-oxide is expected to elute earlier than vardenafil. The Vardenafil Dimer , being a much larger and more non-polar molecule, is expected to have a significantly longer retention time than both vardenafil and its N-oxide.

Caption: A typical workflow for HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the unambiguous identification of impurities. The significant difference in molecular weight between the N-oxide and the dimer makes their differentiation by MS straightforward.

Key Differentiating Features in Mass Spectrometry:

-

Vardenafil N-Oxide: The protonated molecule [M+H]⁺ will appear at an m/z of approximately 505.2, which is 16 mass units higher than that of vardenafil (m/z 489.2). The fragmentation pattern will likely show a characteristic loss of an oxygen atom.

-

Vardenafil Dimer: The protonated molecule [M+H]⁺ will be observed at a much higher m/z of around 835.3.[2] Its fragmentation will likely involve the cleavage of the bonds linking the two vardenafil moieties to the central piperazine ring.

Experimental Protocol: LC-MS/MS Analysis [8]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer can be used for fragmentation studies.

-

Fragmentation (MS/MS): Collision-induced dissociation (CID) is used to generate characteristic fragment ions for each compound.

-

Vardenafil Transition: m/z 489 ⟶ 151 (quantifier) and m/z 489 ⟶ 312 (qualifier).[8]

-

Expected N-Oxide Transition: The precursor ion would be m/z 505. The fragmentation pattern would need to be determined experimentally, but a loss of 16 Da (oxygen) to yield the vardenafil fragment ion at m/z 489 is a likely pathway.

-

Expected Dimer Transition: The precursor ion would be m/z 835. Fragmentation would likely yield ions corresponding to the vardenafil monomer at m/z 489.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information that can definitively confirm the identity of vardenafil N-oxide and vardenafil dimer. While full spectral assignments require the isolation of the impurities, key differences in the ¹H and ¹³C NMR spectra can be predicted.

Expected Key NMR Differences:

-

Vardenafil N-Oxide:

-

¹H NMR: The protons on the carbon atoms adjacent to the N-oxide in the piperazine ring will experience a downfield shift compared to their chemical shifts in vardenafil due to the deshielding effect of the oxygen atom.

-

¹³C NMR: The carbon atoms adjacent to the N-oxide will also be shifted downfield.

-

-

Vardenafil Dimer:

-

¹H NMR: The spectrum will be more complex than that of vardenafil. A key feature would be the presence of signals corresponding to the protons of the central, unsubstituted piperazine ring. The signals for the two vardenafil moieties would likely be very similar to those of the parent drug, although minor shifts are possible.

-

¹³C NMR: The spectrum will show a set of signals for the two equivalent vardenafil units and a distinct set of signals for the carbons of the central piperazine linker.

-

Pharmacological and Toxicological Considerations

The presence of impurities in a drug substance can potentially affect its safety and efficacy. While specific toxicological data for vardenafil N-oxide and vardenafil dimer are not extensively available in the public domain, general principles of toxicology suggest that any structural modification to an active pharmaceutical ingredient warrants investigation.[9] The N-oxide, being a metabolite, may have a different pharmacological and toxicological profile than the parent drug. The dimer, being a larger molecule, could have different absorption, distribution, metabolism, and excretion (ADME) properties and potentially different off-target effects. Therefore, controlling the levels of these and other impurities to within acceptable limits, as defined by regulatory agencies such as the FDA and EMA, is a critical aspect of drug development and manufacturing.[10][11]

Conclusion

The effective differentiation of vardenafil N-oxide and vardenafil dimer is paramount for ensuring the quality, safety, and efficacy of vardenafil-containing pharmaceuticals. A multi-pronged analytical approach, combining the separative power of HPLC with the structural elucidation capabilities of MS and NMR, provides a robust framework for the identification and quantification of these impurities. Understanding their mechanisms of formation is also key to implementing effective control strategies during the synthesis and storage of vardenafil. This guide provides the foundational knowledge for researchers and drug development professionals to confidently tackle the analytical challenges associated with these critical impurities.

References

- Reddy, V. V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug.

- Kakumani, K., et al. (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 3, 597-606.

- Reddy, G. M., et al. (2011). ChemInform Abstract: Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. ChemInform, 43(5).

- U.S. Food and Drug Administration. (2010).

- Development and Validation of Stability‐Indicating HPLC Method for Simultaneous Quantification of Vardenafil and Dapoxetine in Bulk and in Combined Dosage Form. (2023). Request PDF.

- BOC Sciences. Vardenafil and Impurities.

- SIELC Technologies. (2018). Separation of Vardenafil on Newcrom R1 HPLC column.

- Pharmaffili

- A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. (2012).

- CN106008524A - Preparation method for vardenafil impurities - Google P

- A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-P. (2012). Semantic Scholar.

- A Comparative Guide to Validated Analytical Methods for Vardenafil Quantific

- ChemInform Abstract: Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. (2026).

- 1 H NMR (a) and 13 C NMR (b) of O-propyl vardenafil.

- General Procedures.

- Spectral Assignments and Reference Data.

- Scheme 1. MS fragmentation patterns of the unknown compound and vardenafil.

- Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C 18 and Monolithic Silica Columns.

- Vardenafil Dihydrochloride. PubMed.

- Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. (2019). Journal of Applied Pharmaceutical Science.

- Spectral Assignments and Reference D

- Levitra, INN-vardenafil. European Medicines Agency.

- Levitra (vardenafil HCl).

- Assignment of signals in the 13 C and 1 H NMR spectra of dimer 6.

- Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. (2021). Semantic Scholar.

- 5 Combin

- In vitro and in vivo effects of vardenafil (a PDE-5 Inhibitor) on corpus cavernosal smooth muscle relaxation in diabetic rabbits. (2009). PubMed.

- [FDA-2022-P-2060] Determination That Levitra (Vardenafil Hydrochloride) Oral Tablets, 5 Milligrams. (2023). Federal Register.

- FULL PRESCRIBING INFORMATION.

- Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. PMC.

- USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Phenomenex.

- Basic 1H- and 13C-NMR Spectroscopy.

- Novel Methods for the Analysis of Small Molecule Fragment

- Levitra, INN-vardenafil. (2005). European Medicines Agency (EMA).

- Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucid

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]

- 5. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 11. ema.europa.eu [ema.europa.eu]

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and quantification of bis-vardenafil and other related substances associated with the active pharmaceutical ingredient (API) vardenafil. Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active ingredient in medications used to treat erectile dysfunction.[1] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, ensuring its safety and efficacy. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It delves into the structural elucidation of bis-vardenafil, details robust analytical methodologies for its separation and quantification, and provides insights into its formation as a process-related impurity.

Introduction: The Criticality of Impurity Profiling in Vardenafil

Vardenafil's therapeutic action lies in its selective inhibition of PDE5, which increases levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow.[1] The synthesis of vardenafil is a multi-step process that can lead to the formation of various related substances, including process-related impurities and degradation products. Regulatory agencies worldwide mandate stringent control over these impurities. Understanding the impurity profile of a drug substance is not merely a regulatory requirement; it is fundamental to ensuring patient safety and product consistency.

One such critical process-related impurity is bis-vardenafil, also referred to in scientific literature as vardenafil dimer.[][3] This guide will focus on the comprehensive characterization of this specific impurity, alongside other relevant related substances.

Structural Elucidation of Bis-Vardenafil (Vardenafil Dimer)

A thorough understanding of an impurity's structure is the cornerstone of developing effective control strategies. Bis-vardenafil is a dimeric impurity that can arise during the synthesis of vardenafil.

Chemical Identity and Formation Pathway

Bis-vardenafil, scientifically named 2,2'-[Piperazine-1,4-diylbis[(sulfonyl)(4-ethoxybenzene-1,3-diyl)]]bis[5-methyl-7-propylimidazo[5,1-f][][4][5]-triazin-4(3H)-one], possesses the molecular formula C38H46N10O8S2 and a molecular weight of 834.96 g/mol .[3][5]

Its formation is primarily attributed to the presence of piperazine as a contaminant in the N-ethylpiperazine starting material used in the final step of vardenafil synthesis. The intermediate, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][][4][5]triazin-2-yl)benzene-sulfonic acid chloride, reacts with piperazine, leading to the formation of this dimeric structure where two vardenafil molecules are linked by a central piperazine ring.[6]

Diagram: Proposed Synthesis Pathway of Vardenafil and Formation of Bis-Vardenafil

Caption: Synthetic routes for vardenafil and the formation of the bis-vardenafil impurity.

Spectroscopic Characterization

The definitive identification of bis-vardenafil relies on a combination of advanced spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of bis-vardenafil. In LC-MS analysis, the protonated molecule [M+H]+ would be observed at m/z 835.98. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by identifying characteristic fragmentation patterns. The fragmentation of the piperazine linker and the vardenafil moieties provides definitive structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of bis-vardenafil is expected to be complex but will show characteristic signals for the aromatic and aliphatic protons of the two vardenafil units. The signals corresponding to the piperazine bridge will be a key diagnostic feature.

-

¹³C NMR: The carbon-13 NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon atoms in the symmetrical dimer structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of bis-vardenafil will exhibit characteristic absorption bands for the functional groups present, such as N-H stretching, C=O stretching of the lactam ring, and S=O stretching of the sulfonamide groups.

Analytical Methodologies for the Characterization of Bis-Vardenafil and Related Substances

The development of a robust, stability-indicating analytical method is paramount for the routine quality control of vardenafil. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice for this purpose.

Chromatographic Separation

A reversed-phase HPLC or UPLC method is typically employed for the separation of vardenafil from its related substances.

Table 1: Typical HPLC/UPLC Method Parameters for Vardenafil and Related Substances

| Parameter | Typical Conditions | Rationale |

| Column | C18 or C8, 2.1-4.6 mm i.d., 50-150 mm length, <3 µm particle size | Provides good retention and separation of the relatively nonpolar vardenafil and its impurities. |

| Mobile Phase A | Aqueous buffer (e.g., ammonium acetate, ammonium formate, or phosphate buffer) with a pH between 3 and 7 | Buffering the mobile phase ensures consistent peak shapes and retention times. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes from the reversed-phase column. |

| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B | Necessary to achieve adequate separation of all related substances with varying polarities in a reasonable run time. |

| Flow Rate | 0.3 - 1.0 mL/min for HPLC; 0.2 - 0.5 mL/min for UPLC | Optimized for column dimensions and particle size to achieve good separation efficiency. |

| Column Temperature | 25 - 40 °C | Controlling the temperature ensures reproducible retention times. |